molecular formula C11H16ClNO B1339152 1-((4-Chlorophenethyl)amino)propan-2-ol CAS No. 847063-13-2

1-((4-Chlorophenethyl)amino)propan-2-ol

Cat. No.: B1339152
CAS No.: 847063-13-2
M. Wt: 213.7 g/mol
InChI Key: URWKQIHYBHDHPD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol typically involves the reaction of 4-chlorophenethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using standard techniques such as crystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

1-((4-Chlorophenethyl)amino)propan-2-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-((4-Chlorophenethyl)amino)propan-2-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Chlorophenethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. In the case of lorcaserin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its action are primarily related to its role as an intermediate in drug synthesis .

Comparison with Similar Compounds

1-((4-Chlorophenethyl)amino)propan-2-ol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific chemical structure, which allows it to serve as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical industry .

Properties

IUPAC Name

1-[2-(4-chlorophenyl)ethylamino]propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URWKQIHYBHDHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCCC1=CC=C(C=C1)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90468670
Record name 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

847063-13-2
Record name 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90468670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-((4-chlorophenethyl)amino)propan-2-ol
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Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

reacting the 2-(4-chlorophenyl)ethyl bromide with 1-aminopropan-2-ol to form 1-(4-chlorophenethylamino)propan-2-ol; and
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Synthesis routes and methods III

Procedure details

Into a 1-L jacketed reactor equipped with a retreat curve stir blade, overhead stirring, a thermocouple, a condenser, and a nitrogen bubbler was charged 1-aminopropan-2-ol (110 mL, 1430 mmol), which was then heated to 85 and 90° C. 1-Chloro-4-(2-chloroethyl)benzene (50.054 g, 286 mmol) was charged via addition funnel over 1 h with a maximum reaction temperature of 93° C. Stirring was then continued at 90 to 95° C. for 2.5 h. Chlorobenzene (100 mL) and water (50 mL) were added and the mixture was stirred at 70 to 75° C. for 15 min. The phases were allowed to separate and the aqueous phase was extracted with chlorobenzene (2×50 mL) at 70 to 75° C. The combined organic phases were then washed with water (2×50 mL) at 70 to 75° C. and concentrated by distillation under reduced pressure. The residue was dissolved in chlorobenzene to a total weight of 503 g and allowed to stand at room temperature overnight. A solid precipitate formed which was redissolved by adding chlorobenzene (50 mL) and heating the mixture at 30 to 35° C.
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110 mL
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50.054 g
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100 mL
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Synthesis routes and methods IV

Procedure details

Into a 250-mL round-bottom flask equipped with a magnetic stir bar, a thermocouple, a condenser, and a nitrogen bubbler vented to a caustic scrubber, was charged 1-aminopropan-2-ol (60.0 g, 799 mmol). The mixture was heated to 85° C. and the product from Step A was added while maintaining the reaction temperature below 98° C. Upon completion of the addition the reaction mixture was stirred at 90 to 95° C. for 2.5 h. Chlorobenzene (50 mL) and water (25 mL) were added and the mixture was stirred at 70 to 75° C. for 15 min. The phases were allowed to separate and the lower organic phase was removed. The upper aqueous phase was extracted with chlorobenzene (2×25 mL) at 70 to 75° C. The combined organic phases were washed with water (2×25 mL) at 70 and 75° C. and 87.5 g of solvent was removed by distillation under reduced pressure at 60° C. (bath). The residue was diluted with chlorobenzene (125 mL). The resulting orange solution, which contained 0.032% water by Karl Fischer titration, was stirred overnight at 45° C. (bath).
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60 g
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50 mL
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25 mL
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Synthesis routes and methods V

Procedure details

Into a 4-L jacketed reactor, equipped with an overhead stirrer, a thermocouple, a condenser and a nitrogen inlet was charged 1-amino-2-propanol (1094 mL, 14.2 mol). Stirring was commenced and the reactor jacket was heated to 95° C. (84° C. internal temperature). 1-Chloro-4-(2-chloroethyl)benzene (˜496 g, 2.833 mol) (501 g of the mixture containing N,N-dimethylformamide from Step A) was added dropwise over ˜80 min at an internal temperature of 84 to 99° C. On completion of the addition the reaction was stirred at 90 to 95° C. for 2 h and then cooled to 85° C. Water (500 mL) and toluene (1 L) were added while maintaining the internal temperature at 70 to 75° C. Stirring was continued at that temperature for another 15 min and then stirring was discontinued and the phases were allowed to separate at 70 to 75° C. The aqueous phase was extracted with toluene (2×500 mL) at 70 to 75° C. The organic phases were combined, cooled to 50° C. and stirred at that temperature overnight. The solution was then heated to 60° C., washed with water (500 mL) and concentrated under reduced pressure at 58 to 65° C. After approximately 650 mL of distillate had been removed, fresh toluene (650 mL) was added. The water content of the resulting solution was determined to be 0.0854% by Karl Fischer titration and the solution was immediately carried forward to Step C.
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1094 mL
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496 g
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501 g
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500 mL
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